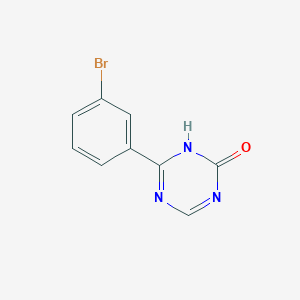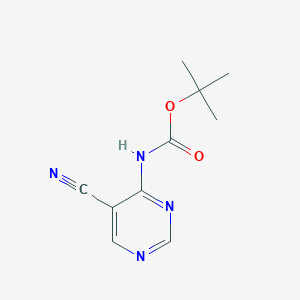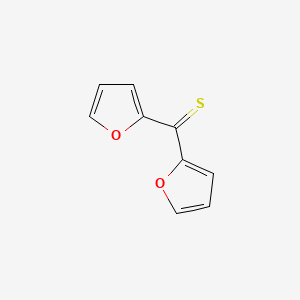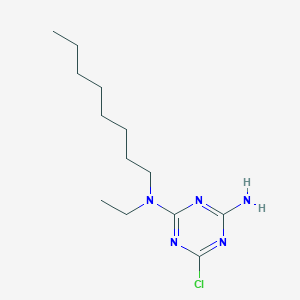
6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorine atom, an ethyl group, and an octyl group attached to the triazine ring. It is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with ethylamine and octylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atom with the desired amine groups. The reaction is usually performed in a solvent such as dichloromethane or dioxane, with the addition of a base like sodium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like crystallization or chromatography to obtain the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding amines and triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium carbonate or potassium carbonate are commonly used as bases. Solvents such as dichloromethane or dioxane are used to dissolve the reactants.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted triazine derivatives.
Oxidation and Reduction Reactions: Products include oxides or reduced amine derivatives.
Hydrolysis: Products include amines and triazine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or herbicidal properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The presence of the chlorine atom and the alkyl groups enhances its ability to interact with hydrophobic regions of the target molecules, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Similar structure but with diethyl groups instead of ethyl and octyl groups.
6-Chloro-N,N-dimethyl-1,3,5-triazine-2,4-diamine: Contains dimethyl groups instead of ethyl and octyl groups.
6-Chloro-N,N-dipropyl-1,3,5-triazine-2,4-diamine: Contains dipropyl groups instead of ethyl and octyl groups.
Uniqueness
6-Chloro-N2-ethyl-N2-octyl-1,3,5-triazine-2,4-diamine is unique due to the presence of both ethyl and octyl groups, which confer specific chemical and physical properties. These properties make it suitable for applications where a balance of hydrophilic and hydrophobic characteristics is required.
Propiedades
Fórmula molecular |
C13H24ClN5 |
|---|---|
Peso molecular |
285.81 g/mol |
Nombre IUPAC |
6-chloro-2-N-ethyl-2-N-octyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H24ClN5/c1-3-5-6-7-8-9-10-19(4-2)13-17-11(14)16-12(15)18-13/h3-10H2,1-2H3,(H2,15,16,17,18) |
Clave InChI |
OCBRUYKNKIRHPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CC)C1=NC(=NC(=N1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


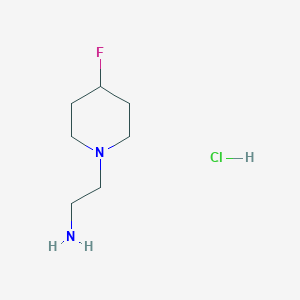
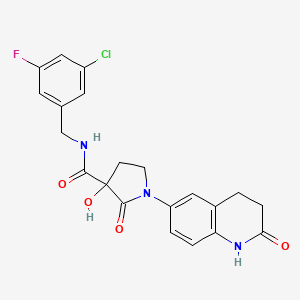



![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)


![Diethyl2,5-bis(thieno[3,2-b]thiophen-2-yl)terephthalate](/img/structure/B13135168.png)


